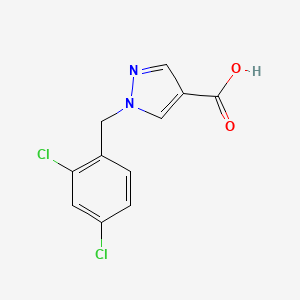
1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) levels. 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the expression of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the reduction of inflammation, pain, and fever. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further research is needed to fully understand the potential benefits and risks of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid.
実験室実験の利点と制限
One advantage of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is its relatively simple synthesis method, which allows for easy production in a laboratory setting. However, 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has limited solubility in water, which can make it difficult to use in certain experiments. In addition, further research is needed to fully understand the potential toxicity and side effects of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid.
将来の方向性
There are several potential future directions for research on 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid. One area of interest is its potential as an anticancer agent, with further studies needed to determine its efficacy and safety in vivo. Another potential direction is the development of novel 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid derivatives with improved solubility and pharmacological properties. Additionally, 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid could be studied for its potential as a neuroprotective agent or for its effects on other diseases and conditions, such as Alzheimer's disease and diabetes.
Conclusion
In conclusion, 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid and to explore its potential as a pharmacological agent in various fields.
合成法
1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent carboxylation with carbon dioxide. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. In addition, 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQYPFSQPSRFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2893839.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)
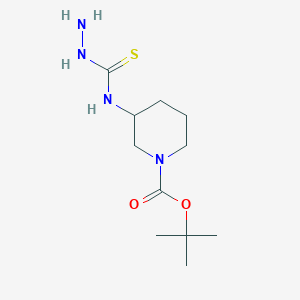
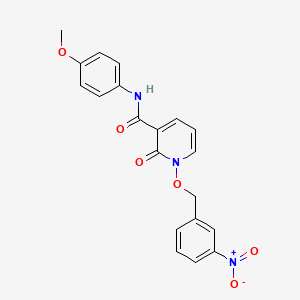
![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid](/img/structure/B2893848.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)
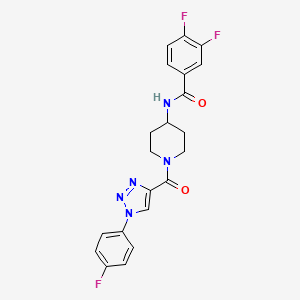
![3-Cyclopropylidene-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2893853.png)
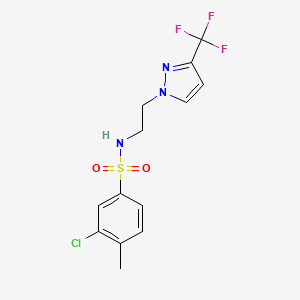
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2893856.png)
![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2893860.png)
![N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide](/img/structure/B2893861.png)